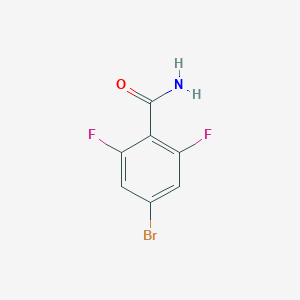

4-Bromo-2,6-difluorobenzamide

説明

Significance of Halogenation in Pharmaceutical and Agrochemical Sciences

The introduction of halogen atoms into organic molecules, a process known as halogenation, is a powerful strategy in the design of pharmaceuticals and agrochemicals. numberanalytics.com Halogenation can profoundly influence a molecule's physicochemical properties, such as its size, shape, lipophilicity (ability to dissolve in fats and oils), and metabolic stability. numberanalytics.comnih.gov For instance, the inclusion of fluorine atoms can enhance a compound's stability and its ability to cross biological membranes. numberanalytics.commdpi.com These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates and agricultural products. numberanalytics.comnih.gov A significant portion of drugs currently in clinical development are halogenated, underscoring the importance of this chemical modification in modern medicinal chemistry. nih.govacs.org

Evolution of Benzamide (B126) Derivatives in Medicinal Chemistry and Organic Synthesis

Benzamide derivatives, which are compounds containing the benzamide scaffold, have a long and storied history in medicinal chemistry and organic synthesis. cbijournal.comresearchgate.netnih.gov The amide bond is a fundamental component of proteins and is present in approximately 25% of all commercially available pharmaceuticals. cbijournal.com The synthesis of benzamides is a frequently performed reaction in the development of new drugs. cbijournal.com Over the years, chemists have developed numerous methods for synthesizing these compounds, allowing for the creation of a vast library of derivatives with diverse biological activities. researchgate.netnih.govresearchgate.net These derivatives have found applications as anticancer agents, antidiabetic drugs, and in many other therapeutic areas. cbijournal.comresearchgate.net

Defining the Research Trajectory for 4-Bromo-2,6-difluorobenzamide within Chemical Biology and Materials Science

The specific compound, this compound, stands as a promising candidate for further investigation in the fields of chemical biology and materials science. Its unique combination of a bromine atom and two fluorine atoms on the benzamide core provides multiple points for chemical modification and interaction. In chemical biology, this compound can serve as a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications, such as antibacterial and antifungal agents. The bromine atom, for instance, can be utilized in cross-coupling reactions to build larger, more intricate molecular architectures. ossila.com In materials science, the distinct electronic and structural features of this compound make it an interesting building block for the development of new materials with tailored properties, including liquid crystals and advanced polymers. ossila.com The strategic placement of the halogen atoms can influence the intermolecular interactions, leading to unique self-assembly behaviors and material characteristics. ossila.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGSRKKGNFFTNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

840481-49-4 | |

| Record name | 840481-49-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2,6 Difluorobenzamide and Analogues

Overview of Synthetic Strategies for Halogenated Benzamides

Classical Approaches to Benzamide (B126) Formation

Historically, the synthesis of benzamides has been dominated by methods that involve the activation of a carboxylic acid derivative, followed by reaction with an amine. One of the most common and enduring methods is the conversion of a benzoic acid to its more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting benzoyl chloride is then reacted with ammonia (B1221849) or a primary or secondary amine to form the corresponding benzamide. This two-step, one-pot process is widely applicable and has been a cornerstone of organic synthesis for decades.

Another classical approach is the direct thermal dehydration of the ammonium (B1175870) salt of a benzoic acid. Heating the ammonium benzoate (B1203000) salt drives off water, forming the benzamide. However, this method often requires high temperatures and can be less efficient than the acyl chloride route, limiting its application for more complex or sensitive substrates.

Innovations in Directed Ortho Metalation and Halogenation Techniques

More modern approaches to the synthesis of specifically substituted halogenated benzamides often utilize directed ortho metalation (DoM). This powerful technique allows for the regioselective deprotonation of an aromatic ring at a position ortho (adjacent) to a directing metalation group (DMG). The amide functional group itself, particularly a tertiary amide (e.g., -CONEt₂), is a highly effective DMG.

In a typical DoM reaction, an N,N-disubstituted benzamide is treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The base selectively removes a proton from one of the ortho positions, creating a lithiated intermediate. This intermediate can then be quenched with an electrophilic halogenating agent (e.g., N-bromosuccinimide for bromination or hexachloroethane (B51795) for chlorination) to introduce a halogen atom with high precision. This method is particularly valuable for synthesizing polysubstituted aromatic compounds where traditional electrophilic aromatic substitution reactions would yield a mixture of isomers.

Specific Synthetic Pathways to 4-Bromo-2,6-difluorobenzamide

Synthesis from 4-Bromo-2,6-difluorobenzoic Acid Precursors

The primary route to this compound involves the amidation of 4-bromo-2,6-difluorobenzoic acid. This transformation can be accomplished through the activation of the carboxylic acid group.

A common and effective method for the synthesis of this compound is the conversion of 4-bromo-2,6-difluorobenzoic acid into its corresponding acyl chloride. This is typically achieved by refluxing the carboxylic acid with an excess of thionyl chloride (SOCl₂). The resulting 4-bromo-2,6-difluorobenzoyl chloride is a highly reactive intermediate. Subsequent reaction of the crude or purified acyl chloride with an ammonia source, such as aqueous or methanolic ammonia, yields the desired primary amide, this compound. This method is advantageous due to the high reactivity of the acyl chloride, which facilitates the amidation reaction.

Alternatively, direct amidation of the carboxylic acid can be performed using various coupling reagents, which activate the carboxylic acid in situ.

A wide array of coupling reagents has been developed for the direct formation of amide bonds from carboxylic acids and amines, avoiding the need to isolate the acyl chloride intermediate. These reagents are particularly useful for reactions involving sensitive substrates. The choice of coupling reagent can be critical, especially when dealing with sterically hindered carboxylic acids like 2,6-disubstituted benzoic acids.

Common classes of coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to improve efficiency and suppress side reactions. Phosphonium salts, like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and uronium/aminium salts, such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also powerful activating agents.

For a sterically hindered acid like 4-bromo-2,6-difluorobenzoic acid, more potent coupling reagents may be required to achieve high yields. The reaction conditions, including the choice of solvent (e.g., dichloromethane, dimethylformamide), temperature, and the presence of a non-nucleophilic base (e.g., diisopropylethylamine), are crucial parameters that need to be optimized for a successful amidation.

| Coupling Reagent Class | Examples | Additives | Byproducts |

| Carbodiimides | DCC, EDC | HOBt, Oxyma | Ureas |

| Phosphonium Salts | BOP, PyBOP | - | Hexamethylphosphoramide |

| Uronium/Aminium Salts | HBTU, HATU, COMU | - | Tetramethylurea |

Conversions from 4-Bromo-2,6-difluorobenzonitrile

A primary and direct route to synthesizing this compound is through the partial hydrolysis of 4-Bromo-2,6-difluorobenzonitrile. This process involves the hydration of the nitrile group (-C≡N) to form the primary amide group (-CONH₂). The reaction must be carefully controlled to prevent further hydrolysis of the amide to the corresponding carboxylic acid. chemguide.co.uk

The hydrolysis of a nitrile to an amide can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis : In the presence of a strong acid, the nitrogen atom of the nitrile group is protonated. This protonation enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.orgorganicchemistrytutor.com Following the attack by water, a series of proton transfers occur, leading to the formation of a tautomeric intermediate known as an imidic acid. This intermediate quickly rearranges to the more stable amide. chemistrysteps.com Under harsh acidic conditions and elevated temperatures, the reaction can proceed to hydrolyze the amide into a carboxylic acid and an ammonium salt. chemguide.co.ukorganicchemistrytutor.com

Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic carbon of the nitrile group. libretexts.orgacademyart.edu This nucleophilic addition results in the formation of a tetrahedral intermediate. Protonation of this intermediate by water yields the imidic acid, which then tautomerizes to the amide. libretexts.org Similar to the acid-catalyzed process, prolonged reaction times or harsh conditions can lead to the further hydrolysis of the amide to a carboxylate salt and ammonia. chemguide.co.ukorganicchemistrytutor.com

Optimizing reaction conditions is crucial to maximize the yield of the desired amide and minimize the formation of the carboxylic acid byproduct.

Catalytic Hydrolysis : Traditional methods often employ strong acids like sulfuric acid or bases like sodium hydroxide. chemguide.co.ukgoogle.com However, these methods can lead to environmental pollution due to the need for neutralization and the generation of salt waste. google.comresearchgate.net Milder conditions, such as using lower temperatures, can sometimes favor the formation of the amide over the carboxylic acid. chemistrysteps.com Metal ions, such as zinc(II), can also act as Lewis acid catalysts, activating the nitrile towards nucleophilic attack by water under milder conditions than strong protic acids. google.com

Non-Catalytic Hydrolysis : A greener alternative to traditional catalytic methods is the use of high-temperature liquid water (HTLW), sometimes referred to as near-critical water. researchgate.netgoogle.com This method avoids the use of any acid or base catalysts, thereby simplifying the process and reducing environmental impact. google.com For the closely related compound 2,6-difluorobenzonitrile (B137791), studies have shown that hydrolysis in HTLW is a consecutive reaction, first forming 2,6-difluorobenzamide (B103285) and then 2,6-difluorobenzoic acid. researchgate.net By carefully controlling the temperature and reaction time, the process can be stopped at the amide stage. Research indicates that a maximum yield of 64.27% of 2,6-difluorobenzamide can be achieved at 250°C (523.15 K) with a reaction time of 300 minutes. researchgate.net

Table 1: Comparison of Hydrolysis Conditions for Difluorobenzonitriles

| Method | Precursor | Reagents/Conditions | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Non-Catalytic | 2,6-difluorobenzonitrile | Deionized water | 260°C | 5 hours | 2,6-difluorobenzamide | - (Product content 92.4%) | google.com |

| Non-Catalytic Kinetics Study | 2,6-difluorobenzonitrile | High-temperature liquid water | 250°C | 300 min | 2,6-difluorobenzamide | 64.27% | researchgate.net |

Alternative Synthetic Routes and Precursor Chemistry

Besides the hydrolysis of nitriles, this compound can be synthesized from other precursors, such as halogenated anilines and substituted benzaldehydes.

A multi-step synthesis can be employed starting from a corresponding aniline (B41778), such as 4-Bromo-2,6-difluoroaniline. A common pathway involves the following transformations:

Diazotization : The aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures to form a benzenediazonium (B1195382) salt. quora.com

Sandmeyer Reaction : The diazonium salt is then reacted with cuprous cyanide (CuCN) to replace the diazonium group with a nitrile group, yielding 4-Bromo-2,6-difluorobenzonitrile. quora.com

Hydrolysis : The resulting nitrile is partially hydrolyzed to the target amide, this compound, as described in section 2.2.2. quora.com

An alternative conceptual pathway involves the conversion of the aniline to a benzoic acid, which is then amidated. This can be achieved by converting the aniline to the nitrile as above, followed by complete hydrolysis to the carboxylic acid, and subsequent reaction with an aminating agent.

Conversely, the Hofmann rearrangement reaction converts a primary amide to a primary amine with one fewer carbon atom, for example, converting benzamide to aniline using bromine and sodium hydroxide. quora.comyoutube.com This highlights the close synthetic relationship between these two functional groups.

Substituted benzaldehydes serve as versatile precursors for benzamides. A synthetic route starting from 4-Bromo-2,6-difluorobenzaldehyde could proceed via two main pathways:

Oxidation and Amidation : The aldehyde can be oxidized to the corresponding carboxylic acid, 4-Bromo-2,6-difluorobenzoic acid, using a suitable oxidizing agent. This carboxylic acid can then be converted into the amide. Direct amidation by heating with ammonia is one possibility. quora.com A more efficient laboratory-scale method involves activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride, which then readily reacts with ammonia to form the benzamide. quora.com

Conversion to Nitrile : 4-Bromo-2,6-difluorobenzaldehyde can be converted to 4-Bromo-2,6-difluorobenzonitrile. One documented method involves reacting the aldehyde with hydroxylamine (B1172632) hydrochloride in formic acid. google.com The resulting nitrile can then be selectively hydrolyzed to the desired this compound. google.com

Advanced Synthetic Methodologies and Green Chemistry Principles

Modern synthetic chemistry places increasing emphasis on "green" principles, which aim to reduce waste, eliminate the use of hazardous substances, and improve energy efficiency. uni-saarland.de

The synthesis of this compound can be viewed through this lens. The non-catalytic hydrolysis of 4-Bromo-2,6-difluorobenzonitrile in high-temperature liquid water is a prime example of a green synthetic method. researchgate.netgoogle.com This process uses water as both the reactant and the solvent, avoiding corrosive and polluting acid or base catalysts and their associated waste streams. researchgate.net

Other advanced and green methodologies applicable to amide synthesis include:

Enzymatic Catalysis : Biocatalysts, such as nitrile hydratase enzymes, can hydrate (B1144303) nitriles to amides with high selectivity under mild, ambient conditions (e.g., neutral pH and room temperature). researchgate.net This approach offers a highly efficient and environmentally benign alternative to traditional chemical methods.

Flow Chemistry : Performing reactions in continuous-flow systems rather than batch reactors can improve safety, control, and efficiency. This technique allows for precise control over reaction parameters like temperature and time, which can be crucial for selectively stopping the nitrile hydrolysis at the amide stage. uni-saarland.de

Catalyst Development : Research into heterogeneous catalysts for amide synthesis aims to replace homogeneous catalysts that are difficult to separate from the reaction mixture. Recyclable catalysts improve the sustainability and cost-effectiveness of the process. researchgate.net

By adopting these principles and methodologies, the synthesis of this compound and its analogues can be made more sustainable, aligning with the broader goals of modern chemical manufacturing. uni-saarland.de

Microwave-Assisted Synthesis in Halogenated Benzamide Production

Microwave-assisted organic synthesis has emerged as a significant technology for accelerating chemical reactions, offering substantial advantages over conventional heating methods. nih.govmtsu.edu This technique utilizes microwave energy to heat reactants directly and efficiently, leading to a rapid increase in temperature and, consequently, dramatically reduced reaction times. nih.gov In the production of halogenated benzamides and related heterocyclic scaffolds, microwave irradiation has been shown to improve yields, enhance product purity, and simplify work-up procedures. arkat-usa.org

The application of microwave technology is particularly advantageous in multi-component reactions and for syntheses that typically require prolonged heating under reflux conditions. For instance, studies comparing conventional and microwave-assisted methods for the synthesis of various heterocyclic compounds, including those containing halogenated phenyl moieties, have consistently demonstrated the superiority of the microwave approach. Reactions that might take several hours to complete using an oil bath can often be finished in a matter of minutes in a microwave reactor, with yields frequently increasing from satisfactory (e.g., 60-70%) to excellent (e.g., 90-97%). nih.govnih.gov This efficiency stems from the localized, superheating effect of microwaves, which can promote reaction rates that are not achievable with traditional thermal methods. nih.gov

The synthesis of precursors to halogenated benzamides can also benefit from this technology. The general procedure often involves placing the reactants, sometimes with a catalyst and a few drops of a high-boiling point solvent or under solvent-free conditions, in a sealed vessel and irradiating them for a short period at a controlled temperature. arkat-usa.orgdpkmr.edu.in This approach not only speeds up the synthesis but also aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for large volumes of solvents. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours (e.g., 1-10 hours) | Minutes (e.g., 3-30 minutes) | nih.govnih.gov |

| Product Yield | Moderate to Good (e.g., 62-65%) | Excellent (e.g., 86-97%) | nih.govnih.gov |

| Energy Efficiency | Lower | Higher | nih.gov |

| Process Conditions | Often requires bulk solvent and prolonged reflux | Can be performed with minimal or no solvent | arkat-usa.orgnih.gov |

Catalytic Transformations for Enhanced Efficiency and Selectivity

Catalytic methods are crucial for the efficient and selective synthesis of this compound and its analogues. A primary route to this compound involves the hydrolysis of its corresponding nitrile, 4-bromo-2,6-difluorobenzonitrile. While traditional hydrolysis can be performed with strong acids or bases, these methods often require harsh conditions and can lead to the formation of unwanted byproducts, complicating purification and generating significant waste.

A more advanced and selective approach involves enzymatic catalysis. Specifically, the use of nitrilase enzymes, often derived from microorganisms like Rhodococcus sp., has been shown to be highly effective for the hydrolysis of nitriles to amides. google.com This biocatalytic method is remarkable for its high selectivity, typically yielding the desired amide without over-hydrolysis to the corresponding carboxylic acid. The reaction proceeds under mild conditions, such as neutral pH and ambient temperature, which helps to preserve sensitive functional groups within the molecule. google.com It has been surprisingly discovered that certain microorganisms can hydrolyze sterically hindered nitriles like 2,6-difluorobenzonitrile, a close analogue of the 4-bromo substituted version, at a fast rate. google.com

Beyond the hydrolysis step, catalytic transformations are also employed in the synthesis of key precursors. For example, palladium-catalyzed cross-coupling reactions are instrumental in constructing complex aromatic systems. pubcompare.airsc.org While not directly forming the benzamide, these reactions could be used to introduce the bromo-substituent or build the aromatic core prior to the conversion of other functional groups into the final amide.

Table 2: Overview of Catalytic Approaches in Benzamide Synthesis

| Catalytic Method | Transformation | Key Advantages | Reference |

|---|---|---|---|

| Enzymatic (Nitrilase) | Nitrile to Amide | High selectivity, mild conditions, minimal byproducts, environmentally friendly. | google.com |

| Palladium-Catalyzed Coupling | Aryl Halide Functionalization | Versatile for building complex molecular backbones prior to amide formation. | pubcompare.airsc.org |

| Acid/Base Catalysis | Nitrile to Amide | Traditional method, widely applicable. | researchgate.net |

Sustainable Synthesis Protocols and Waste Minimization in this compound Preparation

In line with the growing emphasis on green chemistry, sustainable protocols for the synthesis of this compound are of significant interest. A key objective is to minimize the use of hazardous reagents and the generation of chemical waste.

One innovative and sustainable method for preparing the closely related 2,6-difluorobenzamide involves the non-catalytic hydrolysis of 2,6-difluorobenzonitrile in a near-critical water medium. google.com This process leverages the unique properties of high-temperature liquid water (HTLW) at temperatures between 200-350°C. researchgate.netgoogle.com Under these conditions, water acts as both the solvent and a reactant, and its ionization constant increases, allowing it to facilitate hydrolysis without the need for any acid or base catalysts. google.com This approach completely eliminates the catalyst, solving the environmental pollution problems associated with conventional acid-base hydrolysis. The process is simple, and the product can be isolated through cooling, salting out, and filtration, leading to a high-purity product with a high yield. google.com Research has shown that a yield of over 64% for 2,6-difluorobenzamide can be achieved at approximately 250°C, demonstrating the technical feasibility of this green preparation technology. researchgate.net

Biocatalysis, as mentioned previously, is another cornerstone of sustainable synthesis. The use of nitrilase enzymes for the conversion of the nitrile to the amide occurs in water under benign conditions, generating virtually no hazardous waste and offering a highly atom-economical route to the desired product. google.com

Furthermore, the principles of microwave-assisted synthesis contribute to greener protocols by significantly reducing energy consumption and often allowing for solvent-free reaction conditions, which minimizes the use and subsequent disposal of volatile organic compounds. nih.govnih.gov

Table 3: Features of Sustainable Synthesis Protocols

| Protocol | Core Principle | Environmental Benefits | Reference |

|---|---|---|---|

| Near-Critical Water Hydrolysis | Use of high-temperature water as solvent and catalyst. | Eliminates need for acid/base catalysts; reduces waste streams; simple work-up. | researchgate.netgoogle.com |

| Enzymatic Hydrolysis | Biocatalysis with nitrilase enzymes. | Highly selective; operates in water at ambient conditions; biodegradable catalyst. | google.com |

| Microwave-Assisted Synthesis | Rapid, direct heating of reactants. | Reduced energy consumption; potential for solvent-free reactions; faster throughput. | nih.govnih.gov |

Purification and Isolation Techniques for High-Purity this compound

The purification and isolation of this compound are critical steps to ensure the final product meets the required standards of purity for its intended applications. The specific techniques employed depend on the synthetic route and the nature of the impurities present.

Following the synthesis, which often occurs in an organic solvent or an aqueous medium, the initial work-up typically involves quenching the reaction mixture, for example, by pouring it into cold water. chemicalbook.com If the synthesis is performed in a non-aqueous solvent, an extraction step is common. The crude product is partitioned between an organic solvent (such as ethyl acetate (B1210297) or diethyl ether) and water. chemicalbook.comorgsyn.org The organic layer, containing the desired product, is then separated, washed with water or brine to remove residual water-soluble impurities, and dried over an anhydrous salt like sodium sulfate. chemicalbook.com

For products synthesized via hydrolysis in near-critical water, a different approach is used. Upon cooling the reaction mixture to room temperature, the product often precipitates. Its solubility can be further decreased by "salting out," which involves adding a salt like sodium chloride to the aqueous solution. google.com The solid product is then collected by suction filtration, washed with water to remove any remaining salts, and dried to yield the final compound. google.comgoogle.com

To achieve high purity, further purification may be necessary. Recrystallization from a suitable solvent is a common and effective method for removing minor impurities. For more challenging separations, or to obtain analytical-grade material, column chromatography is the preferred technique. rsc.org The crude product is dissolved in a minimal amount of solvent and loaded onto a stationary phase (e.g., silica (B1680970) gel), and a solvent system (eluent) is passed through the column to separate the components based on their different affinities for the stationary and mobile phases. rsc.org

Table 4: Common Purification and Isolation Steps

| Step | Technique | Purpose | Reference |

|---|---|---|---|

| 1. Quenching/Extraction | Addition of water/ice; liquid-liquid extraction with an organic solvent. | To stop the reaction and separate the product from water-soluble reagents and byproducts. | chemicalbook.comorgsyn.org |

| 2. Salting Out | Addition of an inorganic salt (e.g., NaCl) to the aqueous solution. | To decrease the solubility of the organic product in water, promoting precipitation. | google.com |

| 3. Isolation | Suction filtration. | To separate the solid product from the liquid phase. | google.comgoogle.com |

| 4. Washing | Rinsing the isolated solid with water or a cold solvent. | To remove residual soluble impurities from the surface of the product crystals. | chemicalbook.comgoogle.com |

| 5. Drying | Use of a vacuum oven or desiccator. | To remove residual solvent and water. | google.com |

| 6. Final Purification | Recrystallization or column chromatography. | To remove closely related impurities and achieve high purity. | rsc.org |

Molecular and Supramolecular Architecture of 4 Bromo 2,6 Difluorobenzamide

Crystallographic Investigations of 4-Bromo-2,6-difluorobenzamide and Related Structures

Crystallographic studies are essential for elucidating the three-dimensional structure of molecules and understanding how they pack in a crystal. These investigations provide precise data on bond lengths, bond angles, and the nature of intermolecular interactions that define the supramolecular assembly.

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystal. carleton.edu The method relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal lattice. carleton.edu By analyzing the pattern of diffracted X-rays, researchers can construct a three-dimensional model of the electron density within the crystal, from which the positions of individual atoms can be determined with high precision. carleton.edu This allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation. carleton.edu

For halogenated benzamides, SCXRD is crucial for understanding how different halogen substituents (F, Cl, Br, I) and their positions on the phenyl ring influence both the molecule's conformation and its packing in the solid state. iucr.orgresearchgate.net Studies on a wide range of halogenated benzanilides and benzamides have demonstrated how the interplay of strong hydrogen bonds and weaker interactions involving halogens directs the final crystal structure. researchgate.netias.ac.in The analysis of these structures reveals frequently occurring patterns of intermolecular interactions, known as supramolecular synthons, which are fundamental to crystal engineering. iucr.org

Table 1: Representative Crystallographic Data for Related Halogenated Benzamides

| Compound | Crystal System | Space Group | Key Torsion Angle (°C) | Reference |

|---|---|---|---|---|

| 3-Fluoro-N-(4-methylphenyl)benzamide | Monoclinic | P2₁/c | - | researchgate.net |

| 3-Chloro-N-(4-methylphenyl)benzamide | Monoclinic | P2₁/c | - | researchgate.net |

| 3-Chloro-N-(2-fluorophenyl)benzamide (Form IA) | Monoclinic | P2₁/c | - | ias.ac.in |

This table is illustrative and provides examples of crystallographic data obtained for related halogenated benzamides.

The solid-state structure of halogenated benzamides is stabilized by a variety of non-covalent interactions that act cooperatively to form a robust three-dimensional network. iucr.org The primary amide group is a potent donor and acceptor of hydrogen bonds, while the halogen atoms introduce the possibility of halogen bonding and other weaker interactions.

Hydrogen bonds are the most significant intermolecular interactions in the crystal structures of benzamides. The amide group (–CONH₂) typically forms robust N–H···O hydrogen bonds, creating well-defined supramolecular synthons. researchgate.net In many benzamide (B126) structures, molecules are linked into centrosymmetric dimers via a pair of N–H···O interactions, forming a characteristic R²₂(8) ring motif. These dimers can then be further connected into tapes, chains, or sheets. researchgate.net

Table 2: Typical Hydrogen Bond Geometries in Benzamide Crystal Structures

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|---|---|

| N-H | H | O=C | ~0.86 | ~2.0-2.2 | ~2.9-3.1 | ~160-175 |

Data represents typical ranges found in related amide structures.

A halogen bond is a non-covalent interaction where a halogen atom (Lewis acid) acts as an electrophilic species, interacting with a nucleophilic region (Lewis base) such as a lone pair on an oxygen or nitrogen atom. nih.govnih.gov This interaction arises from the anisotropic distribution of electron density around the halogen atom, resulting in a region of positive electrostatic potential (the σ-hole) along the axis of the C–X bond. nih.gov

In this compound, the bromine atom is a potential halogen bond donor. It can form Br···O or Br···N interactions, which can play a significant role in directing the crystal packing, often in competition or cooperation with hydrogen bonds. iucr.orgresearchgate.net The strength of the halogen bond increases with the polarizability of the halogen atom (I > Br > Cl > F). nih.gov These interactions are highly directional and can be a powerful tool in crystal engineering for the design of specific supramolecular architectures. nih.gov The interplay between hydrogen bonds and halogen bonds is a key factor in the structural chemistry of these molecules, and in some cases, an N-H···X hydrogen bond can enhance an adjacent C-X···O halogen bond. mdpi.com

Aromatic rings in molecules like this compound can interact through π-π stacking. libretexts.org This interaction involves the face-to-face or offset stacking of the phenyl rings, driven by a combination of electrostatic and van der Waals forces. libretexts.orgresearchgate.net The presence of electron-withdrawing fluorine atoms and the bromine atom modifies the quadrupole moment of the aromatic ring, influencing the geometry and strength of these stacking interactions.

Analysis of Crystal Packing Motifs and Intermolecular Interactions

Conformational Analysis and Molecular Flexibility

The conformation of a molecule, or its spatial arrangement of atoms, is crucial for determining its interaction with its environment. For this compound, a key conformational feature is the rotation around the C(ring)–C(amide) single bond, which defines the dihedral angle between the plane of the aromatic ring and the amide group.

Conformational analysis of the 2,6-difluorobenzamide (B103285) scaffold has revealed that the presence of the two ortho-fluorine atoms introduces significant steric hindrance. nih.govresearchgate.net This steric repulsion between the ortho-fluorines and the amide group forces the amide plane to twist out of the plane of the aromatic ring. nih.gov In contrast to unsubstituted benzamide, which prefers a planar conformation to maximize conjugation, 2,6-difluorobenzamide derivatives adopt a non-planar conformation as their lowest energy state. nih.govresearchgate.net

This enforced non-planarity is a critical feature of the 2,6-difluorobenzamide motif. Computational studies have shown that the lowest energy conformation for molecules containing this scaffold features a significant dihedral angle between the carboxamide group and the aromatic ring. nih.govresearchgate.net

Table 3: Conformational Preference of Benzamide Scaffolds

| Scaffold | Preferred Conformation | Dihedral Angle (Ring-Amide) | Driving Factor | Reference |

|---|---|---|---|---|

| Benzamide | Planar | ~0° or 180° | π-conjugation | nih.gov |

This inherent conformational preference will be a defining characteristic of the molecular structure of this compound, influencing its crystal packing and intermolecular interactions.

Unveiling the Structural Nuances of this compound: A Comprehensive Analysis

The molecular and supramolecular architecture of this compound, a halogenated aromatic compound, is dictated by the subtle interplay of intramolecular and intermolecular forces. The strategic placement of fluorine and bromine substituents on the benzamide scaffold significantly influences its conformational preferences, rotational dynamics, and solid-state packing, paving the way for a deeper understanding of its physicochemical properties.

Molecular and Supramolecular Landscape

The arrangement of atoms within a single molecule of this compound and the subsequent assembly of these molecules into a crystalline lattice define its fundamental chemical and physical behavior. The presence of electron-withdrawing fluorine atoms at the ortho positions and a bulky bromine atom at the para position of the phenyl ring, coupled with the hydrogen-bonding capabilities of the amide group, creates a unique electronic and steric environment.

Influence of Fluorine Substituents on Molecular Conformation

Computational studies on analogous 2,6-difluorobenzamide derivatives have revealed that this non-planarity is an intrinsic feature. For instance, in the case of 2,6-difluoro-3-methoxybenzamide (B3025189), a dihedral angle of approximately -27° is observed between the carboxamide group and the aromatic ring. This deviation from planarity disrupts the π-system conjugation between the phenyl ring and the amide group, a key feature in simpler benzamides. This conformational control exerted by the fluorine atoms can be considered a form of "conformational restraint," locking the molecule into a specific three-dimensional arrangement.

Rotational Barriers and Preferred Conformations of the Benzamide Moiety

The rotation around the C(aryl)-C(amide) bond in benzamides is a critical factor in determining their conformational flexibility. In this compound, the steric clash induced by the ortho-fluorine substituents not only dictates a non-planar ground state but also influences the energy barrier for rotation of the amide group.

For unsubstituted benzamide, the planar conformation is energetically favored due to maximal π-conjugation. The energy required to rotate the amide group out of the plane is significant. However, for 2,6-difluorinated benzamides, the most stable conformation is already non-planar. Consequently, the energy difference between this ground state and the transition state for rotation is considerably lower than in their non-fluorinated counterparts. For example, the energy required to achieve a specific non-planar conformation in 2,6-difluorobenzamide derivatives can be significantly less than that for a simple benzamide. This lower rotational barrier suggests a greater accessibility of various conformations, which can be crucial for its interaction with other molecules.

Table 1: Comparative Rotational Energy Barriers

| Compound | Most Stable Conformation (Dihedral Angle) | Energy Gap to Non-Planar Conformation (kcal/mol) |

| Benzamide (analog) | Planar (0°/180°) | 3.71 |

| 2,6-Difluorobenzamide (analog) | Non-planar (~-27°) | 1.98 |

Data extrapolated from studies on analogous compounds.

Polymorphism and Solid-State Characteristics

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly in those capable of forming hydrogen bonds, such as benzamides. The different crystal packing arrangements in polymorphs can lead to variations in physical properties like melting point, solubility, and stability.

While specific polymorphic forms of this compound have not been reported in the reviewed literature, the structural features of the molecule suggest a high propensity for polymorphism. The presence of the amide group facilitates the formation of robust hydrogen-bonding networks, which are a primary driver in the formation of different supramolecular assemblies. The interplay of N-H···O hydrogen bonds, potential C-H···F and C-H···O weak hydrogen bonds, and halogen bonding involving the bromine atom can lead to a variety of stable crystal packing motifs.

Spectroscopic Characterization and Elucidation of 4 Bromo 2,6 Difluorobenzamide

Vibrational Spectroscopy: Infrared and Raman Studies

The vibrational modes of 4-Bromo-2,6-difluorobenzamide arise from the interplay of its benzene (B151609) ring, amide group, and halogen substituents. The fundamental vibrations can be assigned to specific stretching, bending, and torsional motions.

For the amide group (-CONH₂), the most prominent vibrations are the symmetric and asymmetric N-H stretching modes, typically observed in the 3100-3500 cm⁻¹ region. The C=O stretching (Amide I band) is a strong, characteristic absorption expected around 1650-1680 cm⁻¹. The N-H bending (Amide II band) usually appears near 1600 cm⁻¹.

The aromatic ring exhibits several characteristic vibrations. C-H stretching modes are expected above 3000 cm⁻¹. The C-C stretching vibrations within the ring typically occur in the 1400-1600 cm⁻¹ range. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending bands below 900 cm⁻¹, which can be diagnostic of the 1,2,3,5-tetrasubstituted pattern.

The carbon-halogen bonds also have characteristic vibrations. The C-F stretching vibrations are typically strong and found in the 1100-1300 cm⁻¹ region. The C-Br stretching vibration is expected at a much lower frequency, generally in the 500-650 cm⁻¹ range, due to the larger mass of the bromine atom.

Table 1: Predicted Fundamental Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Asymmetric N-H Stretch | Amide (-NH₂) | ~3350 | Medium-Strong | Weak |

| Symmetric N-H Stretch | Amide (-NH₂) | ~3180 | Medium | Weak |

| Aromatic C-H Stretch | Ar-H | ~3080 | Medium | Strong |

| Amide I (C=O Stretch) | Amide (-C=O) | ~1670 | Very Strong | Medium |

| Amide II (N-H Bend) | Amide (-NH₂) | ~1610 | Strong | Weak |

| Aromatic C=C Stretch | Benzene Ring | 1580-1600 | Medium-Strong | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1450-1490 | Medium-Strong | Strong |

| C-F Stretch | Ar-F | 1200-1280 | Very Strong | Medium |

| C-N Stretch | Amide (C-N) | 1150-1250 | Medium | Medium |

| C-Br Stretch | Ar-Br | 500-650 | Medium | Strong |

The analysis of characteristic group frequencies allows for the confirmation of the primary structural components of this compound.

Amide Group: The presence of a primary amide is strongly indicated by the dual N-H stretching bands and the intense Amide I and Amide II bands. The exact position of the C=O stretch can be influenced by hydrogen bonding, which is expected in the solid state.

Aromatic Ring and Halogenation: The presence of two strong C-F stretching bands would confirm the difluoro-substitution. The positions of these bands are characteristic of fluorine atoms attached directly to an aromatic ring. Similarly, the low-frequency C-Br stretch is a key indicator for the bromo-substituent. The aromatic C=C and C-H vibrations confirm the benzene core. The specific patterns of the ring vibrations in both IR and Raman spectra can provide confirmatory evidence of the 2,6-difluoro and 4-bromo substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. ¹H, ¹³C, and ¹⁹F NMR spectra would collectively provide a complete structural picture of this compound.

The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Two main signals are predicted: one for the aromatic protons and one for the amide protons.

Aromatic Protons (H-3 and H-5): The two protons on the aromatic ring are chemically and magnetically equivalent. They are located between two fluorine atoms and a bromine atom, which are all electron-withdrawing. This environment would deshield the protons, causing them to resonate at a relatively low field, estimated to be in the range of 7.3-7.6 ppm. Crucially, these protons will couple to the two adjacent fluorine atoms (at C-2 and C-6). This coupling (³JH-F) is expected to split the proton signal into a triplet.

Amide Protons (-NH₂): The two protons of the amide group are typically observed as a broad singlet. The chemical shift of this signal is highly variable and depends on factors like solvent, concentration, and temperature, but it generally appears between 5.5 and 8.0 ppm. The broadening is due to quadrupolar relaxation and chemical exchange.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-3, H-5 | 7.3 - 7.6 | Triplet (t) | ³JH-F ≈ 7-9 Hz | 2H |

| -NH₂ | 5.5 - 8.0 | Broad Singlet (br s) | N/A | 2H |

Due to molecular symmetry, the ¹³C NMR spectrum of this compound is expected to show five distinct signals for the seven carbon atoms. The chemical shifts are influenced by the attached atoms and their electronegativity, with carbon-fluorine coupling being a particularly dominant and diagnostic feature.

Carbonyl Carbon (C=O): This carbon will appear at the lowest field, typically in the 160-165 ppm range, characteristic of an amide carbonyl.

Fluorine-Substituted Carbons (C-2, C-6): These two equivalent carbons are directly attached to highly electronegative fluorine atoms. They are expected to resonate at a very low field (e.g., ~160 ppm) and will exhibit a very large one-bond carbon-fluorine coupling constant (¹JC-F), typically in the range of 240-260 Hz. This large coupling is a definitive indicator of a direct C-F bond.

Amide-Substituted Carbon (C-1): This carbon is expected to be significantly shielded relative to the other substituted carbons and will also show coupling to the adjacent fluorine atoms (²JC-F).

Protonated Carbons (C-3, C-5): These equivalent carbons will show coupling to their directly attached proton and also to the adjacent fluorine atoms.

Bromine-Substituted Carbon (C-4): The carbon atom attached to bromine is expected in the range of 115-125 ppm. The 'heavy atom effect' of bromine can sometimes lead to broader signals for the ipso-carbon.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C=O | 160 - 165 | Triplet (t) | ³JC-F (small) |

| C-2, C-6 | ~160 (deshielded) | Doublet of triplets (dt) or complex multiplet | ¹JC-F ≈ 240-260 Hz |

| C-3, C-5 | 112 - 118 | Triplet (t) | ²JC-F ≈ 20-30 Hz |

| C-4 | 115 - 125 | Triplet (t) | ³JC-F (small) |

| C-1 | ~110 | Triplet (t) | ²JC-F ≈ 20-25 Hz |

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. Given the symmetry of this compound, a single signal is expected in the ¹⁹F NMR spectrum.

The chemical shift for fluorine atoms on an aromatic ring is typically in the range of -100 to -140 ppm (relative to CFCl₃). The signal for the two equivalent fluorine atoms (F-2 and F-6) would be split by the adjacent, equivalent protons (H-3 and H-5). This coupling (³JF-H) would result in the fluorine signal appearing as a triplet. The observation of a single triplet in the ¹⁹F NMR spectrum would be strong evidence for the proposed symmetric structure.

Table 4: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| F-2, F-6 | -110 to -130 | Triplet (t) | ³JF-H ≈ 7-9 Hz |

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for establishing the connectivity of atoms within a molecule. harvard.edugithub.io Techniques such as COSY, HSQC, and HMBC provide through-bond correlation information, which is invaluable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals. sdsu.eduyoutube.comemerypharma.com

For this compound, the aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern due to the fluorine and bromine substituents. 2D NMR would be essential to assign the aromatic protons and carbons definitively.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, cross-peaks would be expected between adjacent aromatic protons, helping to establish their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It would allow for the direct assignment of the carbon atoms that bear a hydrogen atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbons bonded to the bromine, the amide group, and the fluorine atoms. Correlations from the amide protons (-NH₂) to the carbonyl carbon and the adjacent aromatic carbon would confirm the position of the benzamide (B126) group.

The expected correlations would allow for the complete and unambiguous assignment of all proton and carbon signals in the molecule, as illustrated in the hypothetical data table below.

Table 1: Hypothetical 2D NMR Connectivity Assignments for this compound

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |

|---|---|---|---|---|

| H-3/5 | [Expected Value] | [Expected Value] | H-5/3 | C-1, C-2/6, C-4, C-5/3 |

| -NH₂ | [Expected Value] | - | - | C=O |

| C-1 | - | [Expected Value] | - | H-3/5 |

| C-2/6 | - | [Expected Value] | - | H-3/5 |

| C-4 | - | [Expected Value] | - | H-3/5 |

Note: Specific chemical shift values and correlations are hypothetical and would need to be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. msu.eduuzh.ch The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. msu.edu

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of a substituted benzene ring. The benzamide group and the halogen substituents will influence the energy of the electronic transitions. The primary chromophore is the benzene ring, which undergoes π → π* transitions. uzh.ch The presence of the carbonyl group and the lone pairs on the nitrogen and halogen atoms may also lead to n → π* transitions, although these are typically weaker. uzh.ch

Table 2: Expected Electronic Absorption Maxima for this compound

| Transition | Expected λmax (nm) | Chromophore |

|---|---|---|

| π → π* | [~200-280] | Benzene Ring, C=O |

Note: The λmax values are estimations based on related aromatic compounds and would require experimental verification.

The electronic transitions observed in UV-Vis spectroscopy can be correlated with the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govedu.krd This energy gap (ΔE) is inversely proportional to the wavelength of the absorbed light. edu.krd

Computational quantum chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the energies of the HOMO and LUMO and thus predict the electronic absorption spectra. researchgate.netbhu.ac.innih.gov A smaller HOMO-LUMO gap corresponds to a longer wavelength of absorption. edu.krd For this compound, the electron-withdrawing fluorine atoms and the bromine atom, along with the benzamide group, would be expected to influence the energies of the frontier molecular orbitals. A detailed computational study would be necessary to quantify the HOMO-LUMO gap and correlate it with the experimental UV-Vis spectrum. nih.gov

Table 3: Hypothetical HOMO-LUMO Energy Data for this compound

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | [Calculated Value] |

| LUMO Energy | [Calculated Value] |

Note: These values are placeholders and would need to be determined through computational chemistry studies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern. miamioh.edunih.gov

For this compound (C₇H₄BrF₂NO), the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. miamioh.edu This would result in two peaks of nearly equal intensity separated by two mass units.

The fragmentation of this compound under electron ionization would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for benzamides include the loss of the amino group (-NH₂) and the carbonyl group (-CO). The carbon-bromine and carbon-fluorine bonds may also cleave.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| [Calculated MW] | [C₇H₄BrF₂NO]⁺ (Molecular Ion) |

| [Calculated MW - 16] | [C₇H₄BrF₂O]⁺ |

| [Calculated MW - 44] | [C₆H₄BrF₂]⁺ |

Note: The molecular weight and fragment masses are based on the chemical formula and would need to be confirmed by experimental mass spectrometry.

Advanced Spectroscopic Techniques for Comprehensive Characterization

While 2D NMR, UV-Vis, and Mass Spectrometry provide a wealth of structural information, other advanced spectroscopic techniques could offer further insights into the properties of this compound.

X-ray Crystallography: This technique could provide the definitive solid-state structure of the molecule, including bond lengths, bond angles, and intermolecular interactions.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques would be used to identify the functional groups present in the molecule, such as the N-H and C=O stretches of the amide group and the C-F and C-Br stretches.

Photoelectron Spectroscopy: This technique can provide information about the energies of the molecular orbitals. nsf.gov

A combination of these advanced techniques would lead to a comprehensive and unambiguous characterization of this compound.

Computational Chemistry and Molecular Modeling of 4 Bromo 2,6 Difluorobenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Bromo-2,6-difluorobenzamide, DFT calculations would be instrumental in determining its fundamental electronic characteristics.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations could explore its conformational landscape, identifying the different shapes (conformers) it can adopt and the energy barriers between them. When studying its interaction with a biological target, such as a protein, MD simulations can provide insights into the stability of the binding and the specific intermolecular forces involved.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. If a set of benzamide (B126) derivatives with known biological activities were available, a QSAR model could be developed. This model would use calculated molecular descriptors (properties like size, shape, electronic characteristics, and lipophilicity) to predict the activity of new, untested compounds, including this compound. This approach is widely used in drug discovery to prioritize the synthesis of promising new drug candidates.

While the specific research findings for this compound are not available, the methodologies described above represent the standard computational toolkit for characterizing such a molecule. The application of these methods would yield a wealth of information crucial for its application in medicinal chemistry and materials science.

Designing Novel Analogues with Improved Efficacy

Computational chemistry is pivotal in the rational design of novel analogues of this compound with the goal of enhancing therapeutic efficacy. Structure-based drug design is a primary strategy, where the three-dimensional structure of a biological target is used to design molecules that can bind to it with high affinity and specificity.

A key target for derivatives of the 2,6-difluorobenzamide (B103285) scaffold is the bacterial protein FtsZ, which is essential for cell division. nih.gov By targeting FtsZ, novel benzamide derivatives can act as potent antibacterial agents. nih.gov The design process involves creating a library of virtual compounds by modifying the core this compound structure. For example, researchers have designed and synthesized novel series of 2,6-difluorobenzamide derivatives with various substitutions at the 3-position, such as chloroalkoxy, bromoalkoxy, and alkyloxy groups, to optimize interactions within the FtsZ binding site. nih.gov

Another advanced design technique is the use of fragment-anchored ligand docking, where computational methods screen large libraries of compounds by first identifying small molecular fragments ("anchors") that bind optimally to a specific region of the target protein. nih.gov This approach efficiently narrows down potential candidates for more detailed analysis and subsequent chemical synthesis. nih.gov Through these design strategies, novel analogues of this compound can be developed with predicted high potency, leading to the synthesis of compounds with significant cell division inhibitory activity. nih.gov

Table 2: Efficacy of Designed 2,6-Difluorobenzamide Derivatives Against Bacillus subtilis

| Compound Type | Substitution at 3-Position | Resulting Biological Activity (MIC) |

|---|---|---|

| Derivative 7 | Chloroalkoxy group | 0.25–1 µg/mL nih.gov |

| Derivative 12 | Bromoalkoxy group | 0.25–1 µg/mL nih.gov |

| Derivative 17 | Alkyloxy group | 0.25–1 µg/mL nih.gov |

(MIC = Minimum Inhibitory Concentration)

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). It is a critical tool for understanding the interactions between this compound derivatives and their biological targets.

Binding Site Analysis and Interaction Modes with Biological Targets

Docking studies have been instrumental in identifying and characterizing the binding of 2,6-difluorobenzamide derivatives to the FtsZ protein from bacteria such as Staphylococcus epidermidis. nih.gov FtsZ features two primary substrate binding sites that can be targeted by inhibitors: the nucleotide-binding domain and an inter-domain binding site. nih.gov

Computational docking simulations place the benzamide derivatives into these binding pockets and calculate a docking score, which estimates the binding affinity. Analysis of the docked poses reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, salt bridges, and hydrophobic interactions with key amino acid residues in the binding site. For the FtsZ inter-domain binding site, crucial interactions have been identified with residues such as Asp199, Glu301, Asn263, and Gly196. nih.gov The binding free energies of these complexes can be further refined using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, which provides a more accurate estimation of binding affinity. nih.gov

Table 3: Predicted Binding Interactions of FtsZ Inhibitors

| Parameter | Compound A | Compound B | Compound C |

|---|---|---|---|

| Docking Score (kcal/mol) | -9.549 | -8.765 | -7.982 |

| Binding Free Energy (MM/GBSA, kcal/mol) | -41.92 nih.gov | -58.09 nih.gov | -65.68 nih.gov |

| Key Interacting Residues | Asp199, Glu301 nih.gov | Asn263, Thr265 nih.gov | Glu192, Thr309 nih.gov |

(Data is representative of potential inhibitors targeting the FtsZ protein)

Elucidation of Molecular Mechanisms of Action

By providing a detailed, atom-level view of the ligand-target complex, docking studies help to elucidate the molecular mechanism of action. For this compound derivatives acting as FtsZ inhibitors, the mechanism involves the physical obstruction of the protein's function.

FtsZ is a cytoskeletal protein that polymerizes to form the Z-ring, a structure critical for initiating bacterial cell division. The docking results show that the benzamide derivatives bind firmly within key sites of the FtsZ protein. nih.gov This binding event can inhibit the protein's activity in several ways. For instance, by occupying the nucleotide-binding site, an inhibitor can prevent the binding of the natural substrate, Guanosine triphosphate (GTP), which is necessary for FtsZ polymerization. Alternatively, binding to the inter-domain site can induce a conformational change that locks the protein in an inactive state, preventing it from assembling into the Z-ring.

The specific hydrogen bonds and hydrophobic interactions observed in docking simulations explain how the inhibitor is anchored within the active site, thereby blocking the conformational changes required for FtsZ's biological function. nih.gov This inhibition of the Z-ring formation ultimately disrupts bacterial cytokinesis, leading to cell death and explaining the compound's antibacterial effect. nih.govnih.gov

Mechanistic Investigations of Biological Activities and Molecular Interactions

Enzyme Inhibition Studies

The biological activity of a compound is often dictated by its ability to interact with and modulate the function of key enzymes. For 4-bromo-2,6-difluorobenzamide, research has concentrated on its role as an enzyme inhibitor.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.gov Inhibitors of AChE are explored for treating conditions like Alzheimer's disease. nih.govfrontiersin.org However, based on available scientific literature, there is no specific information detailing the inhibitory activity of this compound against acetylcholinesterase.

The Cytochrome P450 (CYP450) family of enzymes is central to the metabolism of a vast majority of drugs and foreign compounds in the human body. nih.gov Inhibition of these enzymes, particularly isoforms like CYP3A4, is a major cause of drug-drug interactions. nih.govdeakin.edu.auresearchgate.net Such inhibition can be reversible or irreversible and can lead to altered drug clearance and potential toxicity. nih.gov There is currently no specific research available that describes the effects of this compound on the cytochrome P450 enzyme system.

The primary and most extensively studied mechanism of action for the 2,6-difluorobenzamide (B103285) class of compounds is the inhibition of the Filamentous temperature-sensitive protein Z (FtsZ). mdpi.comresearchgate.net FtsZ is a bacterial homolog of eukaryotic tubulin and is an essential protein that orchestrates bacterial cell division, or cytokinesis. researchgate.netmdpi.com It polymerizes to form a contractile ring, known as the Z-ring, at the division site, which serves as a scaffold for the recruitment of other proteins that constitute the division machinery (the divisome). mdpi.comnih.govnih.gov Due to its crucial role and high conservation among bacteria, FtsZ has emerged as a promising target for novel antibacterial agents. researchgate.net

Compounds based on the 2,6-difluorobenzamide scaffold act as allosteric inhibitors of FtsZ. nih.gov Unlike competitive inhibitors that bind to the active site (in this case, the GTP-binding site), allosteric inhibitors bind to a different location on the protein, inducing a conformational change that alters its activity.

These inhibitors bind to a cleft located between the N-terminal GTP-binding domain and the C-terminal domain of the FtsZ protein. mdpi.comnih.gov This binding site is accessible in the "tense" or polymerized state of FtsZ. nih.gov The interaction of the 2,6-difluorobenzamide moiety within this allosteric pocket stabilizes FtsZ filaments against disassembly that would normally occur following GTP hydrolysis. nih.gov High-resolution crystal structures have confirmed that the amide group of the inhibitor forms crucial hydrogen bonds with residues such as Val207, Leu209, and Asn263 in the binding pocket, while the difluorobenzene ring engages in hydrophobic interactions. mdpi.com

By stabilizing FtsZ polymers and interfering with their normal dynamic assembly and disassembly, 2,6-difluorobenzamide inhibitors disrupt the proper formation and function of the Z-ring. The Z-ring must be highly dynamic to constrict and guide the synthesis of the new cell wall (septum) that divides the parent cell into two daughter cells. nih.govnih.gov

Inhibition of FtsZ leads to a failure of cytokinesis. nih.gov In the presence of these inhibitors, bacteria are unable to divide but continue to grow, resulting in a characteristic elongated or filamentous morphology. mdpi.com This disruption of the divisome ultimately leads to cell lysis and bacterial death. researchgate.net Staining of the cell wall in bacteria treated with these compounds shows aberrant localization of division septa, confirming the direct impact on the cell division process. mdpi.com

Extensive Structure-Activity Relationship (SAR) studies have been conducted to optimize the antibacterial potency of 2,6-difluorobenzamide derivatives. These studies have revealed several key structural features that govern their activity. researchgate.netamanote.com

The 2,6-Difluorobenzamide Core: The 2,6-difluorobenzamide moiety is considered the "warhead" and is essential for activity. nih.govnih.gov Fluorination at the 2 and 6 positions significantly increases potency compared to non-fluorinated or mono-fluorinated analogs. This is attributed to the fluorine atoms inducing a non-planar conformation of the benzamide (B126) group, which is the preferred conformation for binding to the allosteric pocket. nih.gov

The Benzamide Group: The carboxamide functional group is critical for binding. Its replacement with other groups, such as a benzohydroxamic acid or benzohydrazide, leads to inactive compounds. nih.gov

The "Tail" Group: The rest of the molecule, often referred to as the "tail," can be extensively modified to modulate potency, spectrum of activity, and pharmacokinetic properties. The general structure often consists of the 2,6-difluorobenzamide head, a central heterocyclic scaffold (like oxadiazole or triazole), and a terminal substituted phenyl group. mdpi.com The nature and substitution pattern of these groups significantly influence the Minimum Inhibitory Concentration (MIC) against various bacterial strains, including resistant ones like Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net

The following table summarizes the antibacterial activity of selected 2,6-difluorobenzamide derivatives, illustrating the SAR principles.

| Compound Reference | R Group (Substitution on Benzamide Ring) | Central Scaffold | Terminal Group | MIC (µg/mL) vs. S. aureus ATCC 29213 |

| PC190723 | 3-OCH₃ | Thiazolopyridine | - | ~1 |

| II.c | 3-O-CH₂- | 1,2,4-Oxadiazole | 4-tert-butylphenyl | 0.5 - 1 |

| DFMBA | 3-OCH₃ | - | - | 100 |

| 3-MBA | 3-OCH₃ (no fluorine) | - | - | >100 |

Data sourced from multiple studies. mdpi.comnih.gov

This data demonstrates that while the 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA) core has weak activity on its own, adding complex heterocyclic tails (as in PC190723 and II.c) dramatically enhances potency. mdpi.comnih.gov The comparison between DFMBA and 3-MBA highlights the critical contribution of the fluorine atoms to the compound's inhibitory effect. nih.gov

Inhibition of 14α-demethylase in Antifungal Activity

The enzyme 14α-demethylase is a critical component in the biosynthesis of ergosterol, an essential sterol in fungal cell membranes. Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. This mechanism is the target of widely used azole antifungal drugs. While direct studies on the inhibitory activity of this compound against 14α-demethylase are not extensively documented in publicly available research, the benzamide scaffold is a feature in some molecules investigated for antifungal properties. The exploration of novel compounds targeting this enzyme is an active area of research aimed at overcoming existing antifungal resistance.

Antimicrobial Research

Research into the antimicrobial properties of 2,6-difluorobenzamide derivatives has provided insights into their potential as therapeutic agents. These studies form the basis for inferring the possible activities of this compound.

Studies on various derivatives of 2,6-difluorobenzamide have consistently shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov However, these compounds generally exhibit poor activity against Gram-negative bacteria. nih.gov The difference in efficacy is often attributed to the structural differences in the cell walls of these two types of bacteria and the presence of efflux pumps in Gram-negative organisms that can expel the compounds before they reach their target.

Table 1: Antibacterial Activity of Representative 2,6-Difluorobenzamide Derivatives (Structural Analogs of this compound)

| Compound Derivative (Substitution at position 3) | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Isopentyloxy-substituted | Staphylococcus aureus (MSSA) | 1-8 |

| Isopentyloxy-substituted | Staphylococcus aureus (MRSA) | 4 |

| 3-chloroalkoxy derivative | Bacillus subtilis | 0.25-1 |

| 3-bromoalkoxy derivative | Bacillus subtilis | 0.25-1 |

| 3-alkyloxy derivative | Bacillus subtilis | 0.25-1 |

Data presented is for structural analogs and not for this compound itself, as specific data for this compound is not available in the cited sources. nih.govnih.gov

Derivatives of 2,6-difluorobenzamide have demonstrated significant antibacterial activity against various strains of Staphylococcus aureus, a major human pathogen. Research has shown that certain 3-substituted 2,6-difluorobenzamide derivatives are potent inhibitors of methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA). nih.gov The mechanism of action for some of these derivatives has been identified as the inhibition of the bacterial cell division protein FtsZ. nih.gov

The activity of 2,6-difluorobenzamide derivatives against the Gram-negative bacterium Escherichia coli is generally limited. nih.gov This reduced efficacy is often linked to the outer membrane of Gram-negative bacteria acting as a permeability barrier and the presence of active efflux pumps that remove the compounds from the cell.

Efflux pumps are a significant mechanism of antimicrobial resistance in bacteria, actively transporting antibiotics out of the cell. Research on 2,6-difluorobenzamide derivatives suggests that their limited activity against Gram-negative bacteria may be partly due to being substrates of these pumps. nih.gov Studies on cinnamaldehyde (B126680) analogs with a 4-bromophenyl substitution have shown that their bioactivity against Acinetobacter baumannii was significantly increased in the presence of an efflux pump inhibitor, suggesting that efflux contributes to the intrinsic resistance. researchgate.net This indicates that this compound could potentially have its antibacterial activity against Gram-negative bacteria enhanced when co-administered with an efflux pump inhibitor. However, direct experimental evidence for this compound as an efflux pump modulator or its potentiation by known inhibitors is a subject for future investigation.

Antibacterial Activity Spectrum Against Gram-Positive and Gram-Negative Bacteria

Interactions with Biomolecules Beyond Enzymes

The biological effects of this compound and its analogs extend beyond the direct inhibition of enzymatic activity. Research has increasingly focused on their interactions with other crucial biomolecules, which can significantly influence cellular processes. These interactions, particularly with non-enzymatic proteins and other macromolecules, are key to understanding the broader mechanistic profile of this class of compounds.

Peptide and Protein Synthesis Modulation

Currently, there is a notable lack of direct research specifically investigating the modulation of peptide and protein synthesis by this compound. The scientific literature available does not provide explicit evidence of this compound directly interfering with the core machinery of protein synthesis, such as ribosomes or the processes of transcription and translation.

However, broader research into benzamide derivatives offers some tangential insights. For instance, certain fluorinated benzamide derivatives have been identified as binders of Cereblon (CRBN), a component of an E3 ubiquitin ligase complex. nih.govacs.org This interaction can lead to the recruitment of specific transcription factors, although this is related to protein degradation rather than the modulation of synthesis. nih.govacs.org Additionally, studies on the parent molecule, benzamide, have suggested potential interactions with DNA. nih.gov Such interactions could theoretically influence transcriptional processes, but this has not been specifically demonstrated for this compound.

It is important to emphasize that these findings are not directly applicable to this compound and a definitive understanding of its role, if any, in peptide and protein synthesis modulation awaits further targeted investigation.

Binding to Other Biological Macromolecules

Significant research has been conducted on the interaction of 2,6-difluorobenzamide derivatives, including those with a bromo-substitution, with non-enzymatic biological macromolecules. A primary and well-characterized target is the bacterial cell division protein FtsZ. researchgate.netresearchgate.netmdpi.com

FtsZ, a prokaryotic homolog of eukaryotic tubulin, is essential for bacterial cell division. researchgate.net It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins. nih.gov The 2,6-difluorobenzamide moiety has been identified as a key pharmacophore for the allosteric inhibition of FtsZ. nih.gov

These compounds bind to a specific, narrow, and hydrophobic pocket in the interdomain cleft of FtsZ. mdpi.com This binding site is distinct from the GTP-binding site, which is essential for FtsZ polymerization. researchgate.net The interaction of 2,6-difluorobenzamide derivatives with this allosteric site is thought to induce a conformational change in the FtsZ protein that is incompatible with the proper formation of a functional Z-ring. acs.org This ultimately leads to an inhibition of bacterial cell division, resulting in filamentation of the bacterial cells and eventual cell death. nih.govacs.org

The binding of these benzamide derivatives to FtsZ is characterized by a combination of hydrophobic interactions and hydrogen bonds. The difluoro substitutions on the benzamide ring are crucial for activity, contributing to a non-planar conformation of the molecule that is more favorable for binding to the FtsZ pocket. nih.gov

| Compound Class | Target Macromolecule | Binding Site | Mechanism of Action | Resulting Cellular Effect |

|---|---|---|---|---|